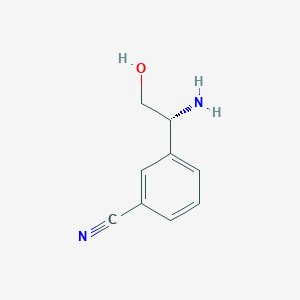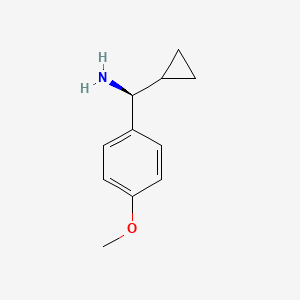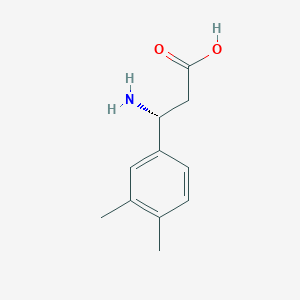
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid
Vue d'ensemble
Description
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid, also known as AMPA, is a non-selective ionotropic glutamate receptor agonist. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of glutamate receptors and their role in various physiological and pathological processes.
Applications De Recherche Scientifique
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid has been widely used in scientific research to study the mechanisms of action of glutamate receptors. It has been used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of glutamate receptor activation on neuronal survival and death.
Mécanisme D'action
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid acts as an agonist of ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. When this compound binds to the receptor, it causes the influx of cations, such as sodium and calcium, into the cell, leading to depolarization and the generation of an action potential.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the activity of enzymes involved in energy metabolism, such as creatine kinase and pyruvate dehydrogenase. In addition, this compound has been shown to modulate the activity of ion channels and transporters, such as the GABA transporter and the potassium channel.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid has several advantages for lab experiments. It is a highly potent and selective agonist of ionotropic glutamate receptors, which makes it an ideal tool for studying the mechanisms of action of these receptors. It is also relatively stable and easy to handle, which makes it convenient for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. It is known to have a short half-life in vivo, which limits its usefulness for studying long-term effects. In addition, its non-selective nature can make it difficult to interpret results, as it can activate multiple types of glutamate receptors.
Orientations Futures
There are several future directions for research on (3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid. One area of interest is the development of more selective agonists of specific types of glutamate receptors, which would allow for more precise investigation of their roles in physiological and pathological processes. Another area of interest is the use of this compound in the development of new treatments for neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on neuronal function and survival.
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFHHOURLYJMF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B3222432.png)

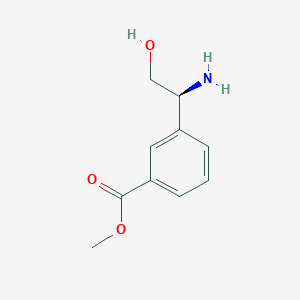

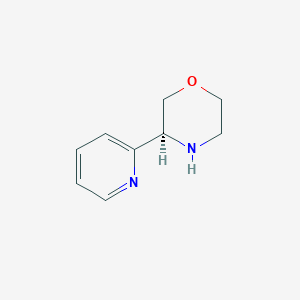

![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B3222480.png)

